molecular formula C30H44O4 B1250812 Myrica acid CAS No. 310897-68-8

Myrica acid

Cat. No. B1250812
M. Wt: 468.7 g/mol
InChI Key: MRZDEOWEUAMNTO-ZKORMJMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myrica acid is a natural product found in Morella cerifera with data available.

Scientific Research Applications

Anti-inflammatory Properties

Myricetin, a compound isolated from Myrica rubra leaves, exhibits significant anti-inflammatory effects in various in vivo models. It's effective against acute and chronic inflammations, such as xylene-induced ear edema and carrageenan-induced paw edema. Myricetin reduces serum levels of malondialdehyde (MDA), increases superoxide dismutase (SOD) levels, and decreases leukocyte count, suggesting antioxidant activity as part of its mechanism (Wang et al., 2010).

Analgesic Activity

Myricetin from Myrica rubra leaves also shows analgesic properties. It significantly inhibits pain in chemical nociceptive models and reduces the content of prostaglandin E2 (PGE2) and platelet aggregation. This indicates its potential as a COX-1 inhibitor with anti-platelet activity (Tong et al., 2009).

Nutritional and Pharmacological Potential

Myrica esculenta is recognized for its phytochemicals like diarylheptanoids, flavonoids, terpenes, and tannins. Its fruit is a source of carbohydrates, proteins, fats, and essential minerals, highlighting its nutraceutical potential (Ahmad et al., 2022).

Antioxidant Properties

Myrica faya fruits, known for their high phenolic content, exhibit significant antioxidant activity. They are a rich source of cyanidin-3-glucoside, flavonoids, and vitamin C, with higher antioxidant activity than the well-known Myrica rubra berries (Spínola et al., 2014).

Micropropagation and Horticultural Applications

The micropropagation of Myrica rubra has been successfully achieved using shoot tip and nodal explants, indicating its potential in horticulture and ornamental tree production (Asghari et al., 2013).

Allelochemical Properties

Myrigalone A from Myrica gale fruit leachate inhibits seed germination by interfering with gibberellin metabolism and apoplastic superoxide production. This suggests its use as a natural herbicide or in agricultural applications to manage weed growth (Oracz et al., 2012).

Therapeutic Potential in Diabetic Nephropathy

Myricitrin from Myrica esculenta bark shows promise in treating diabetic nephropathy. It improves glycemic status, reduces oxidative stress, and suppresses inflammation in diabetic models, suggesting a potential therapeutic role (Dua et al., 2021).

properties

CAS RN

310897-68-8

Product Name

Myrica acid

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

IUPAC Name

(4aS,6aS,6aS,6bR,8aS,10S,12aS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11-decahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H44O4/c1-25(2)12-14-30(24(33)34)15-13-27(5)18(19(30)17-25)8-9-21-28(27,6)11-10-20-26(3,4)22(31)16-23(32)29(20,21)7/h8-9,20-22,31H,10-17H2,1-7H3,(H,33,34)/t20-,21-,22-,27+,28+,29-,30-/m0/s1

InChI Key

MRZDEOWEUAMNTO-ZKORMJMLSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1C=CC4=C5CC(CC[C@@]5(CC[C@@]24C)C(=O)O)(C)C)(C(=O)C[C@@H](C3(C)C)O)C

SMILES

CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(C(=O)CC(C5(C)C)O)C)C)C)C(=O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(C(=O)CC(C5(C)C)O)C)C)C)C(=O)O)C

Other CAS RN

310897-68-8

synonyms

3beta-hydroxy-1-oxoolean-11,13(18)-dien-28-oic acid
myrica acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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